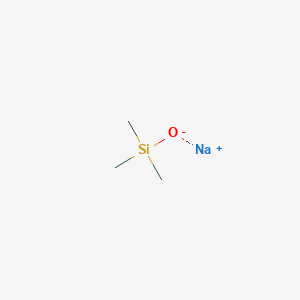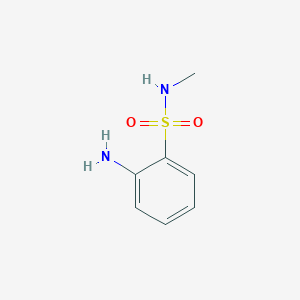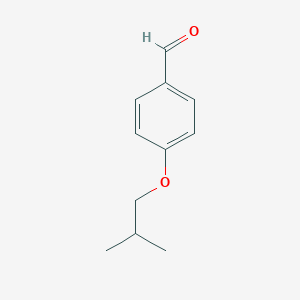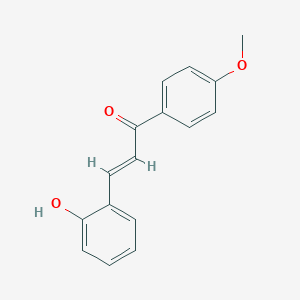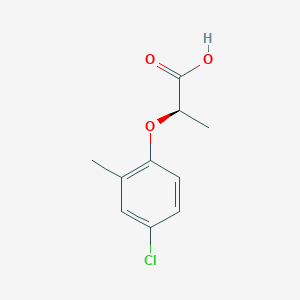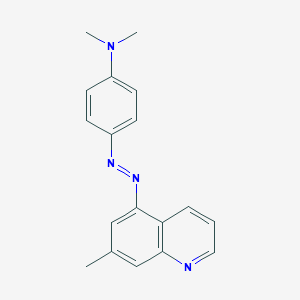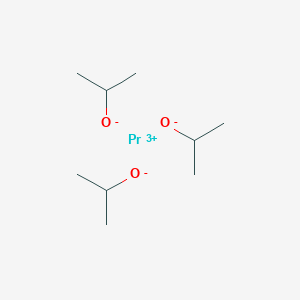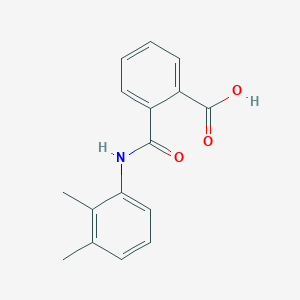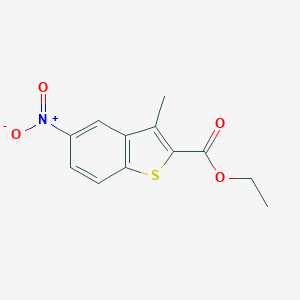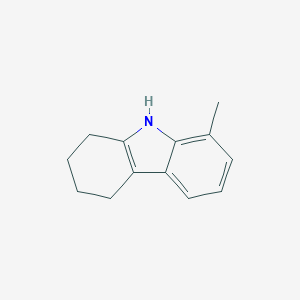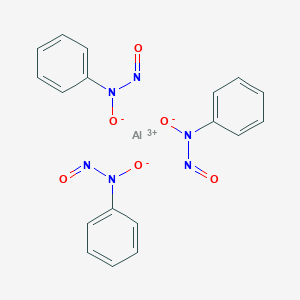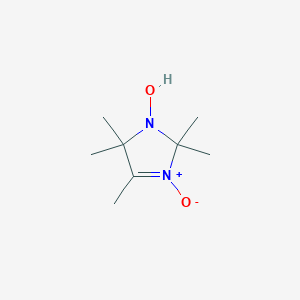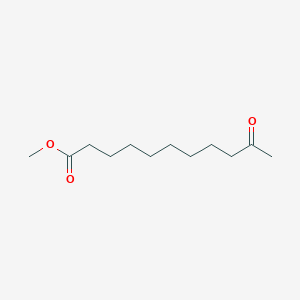
Methyl 10-oxoundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 10-oxoundecanoate is a chemical compound that belongs to the family of oxo fatty acids. It is also known as Methyl 10-oxoundecanoate or Methyl undecylenoylacetate. This compound has a wide range of applications in various fields, including scientific research, pharmaceuticals, and cosmetics.
Wirkmechanismus
The mechanism of action of Methyl 10-oxoundecanoate is not fully understood. However, it is believed to act as a substrate for various enzymes, which convert it into other compounds. These compounds then interact with various cellular processes, leading to the observed physiological effects.
Biochemical and Physiological Effects:
Methyl 10-oxoundecanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 10-oxoundecanoate has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, it has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a strong odor, which can be unpleasant to work with.
Zukünftige Richtungen
There are several future directions for the use of Methyl 10-oxoundecanoate in scientific research. One direction is the development of new compounds based on Methyl 10-oxoundecanoate, which could have improved anti-cancer and anti-inflammatory properties. Another direction is the development of new synthesis methods that are more efficient and environmentally friendly. Finally, there is a need for more research to fully understand the mechanism of action of Methyl 10-oxoundecanoate and its potential applications in various fields.
Conclusion:
Methyl 10-oxoundecanoate is a versatile compound that has a wide range of applications in various fields. It has been extensively used in scientific research as a precursor for the synthesis of various compounds. It has also been shown to have anti-cancer and anti-inflammatory properties. While there are some limitations to its use in lab experiments, there are several future directions for its development and use. Overall, Methyl 10-oxoundecanoate is a promising compound with significant potential for future research and development.
Synthesemethoden
Methyl 10-oxoundecanoate can be synthesized by reacting undecylenic acid with acetic anhydride in the presence of sulfuric acid. The reaction takes place at a temperature of 80-90°C for 4-5 hours. After the reaction, the product is extracted with ether and purified by distillation.
Wissenschaftliche Forschungsanwendungen
Methyl 10-oxoundecanoate has been extensively used in scientific research as a precursor for the synthesis of various compounds. It has been used as a starting material for the synthesis of 10-oxoundecanoic acid, which has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a precursor for the synthesis of various esters, which have been used as flavoring agents in the food industry.
Eigenschaften
CAS-Nummer |
18993-09-4 |
|---|---|
Molekularformel |
C12H22O3 |
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
methyl 10-oxoundecanoate |
InChI |
InChI=1S/C12H22O3/c1-11(13)9-7-5-3-4-6-8-10-12(14)15-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
TXRMRSKJQBFMRQ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCCCCC(=O)OC |
Kanonische SMILES |
CC(=O)CCCCCCCCC(=O)OC |
Andere CAS-Nummern |
18993-09-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



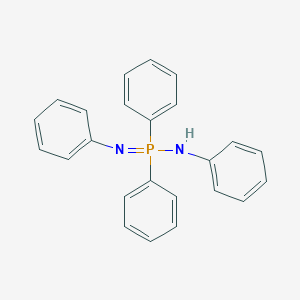
![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)
